molecular formula C18H22ClN5O3S B5370958 N-(4-chlorophenyl)-2-(4-ethyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide

N-(4-chlorophenyl)-2-(4-ethyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide

Cat. No.: B5370958
M. Wt: 423.9 g/mol
InChI Key: XCDFEZILBHPFFS-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(4-ethyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a chlorophenyl group, an ethyl group, a morpholinyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(4-ethyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the triazole ring.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds.

    Attachment of the Morpholinyl Group: The morpholinyl group is attached via a nucleophilic substitution reaction, typically involving morpholine and an appropriate electrophile.

    Final Assembly: The final step involves the coupling of the triazole intermediate with the chlorophenyl and morpholinyl groups under specific reaction conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(4-ethyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution Reagents: Halogenated compounds and nucleophiles such as amines and thiols are frequently used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

N-(4-chlorophenyl)-2-(4-ethyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(4-ethyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.

    Disrupting Cellular Processes: It can interfere with cellular processes such as DNA replication, protein synthesis, and cell division.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)-2-(4-ethyl-5-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)acetamide: This compound is unique due to its specific combination of functional groups and its triazole ring structure.

    Other Triazole Derivatives: Compounds such as fluconazole and itraconazole share the triazole ring but differ in their functional groups and overall structure.

    Chlorophenyl Compounds: Compounds like chloramphenicol contain the chlorophenyl group but differ in their other functional groups and applications.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(4-chlorophenyl)-2-[4-ethyl-5-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-1,2,4-triazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN5O3S/c1-2-24-15(11-16(25)20-14-5-3-13(19)4-6-14)21-22-18(24)28-12-17(26)23-7-9-27-10-8-23/h3-6H,2,7-12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCDFEZILBHPFFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCOCC2)CC(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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